Cas no 590372-03-5 (8-Bromo-2-chloro-3-(trifluoromethyl)quinoline)
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline
- Quinoline, 8-bromo-2-chloro-3-(trifluoromethyl)-
- DB-253645
- 590372-03-5
- SB72737
- MFCD08741358
-
- Inchi: 1S/C10H4BrClF3N/c11-7-3-1-2-5-4-6(10(13,14)15)9(12)16-8(5)7/h1-4H
- InChI Key: XIMJDZWUOBWZJF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC(C(F)(F)F)=C(N=C21)Cl
Computed Properties
- Exact Mass: 308.91682
- Monoisotopic Mass: 308.91677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B202860-25mg |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 25mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B202860-50mg |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| Alichem | A189007065-1g |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 95% | 1g |
$585.29 | 2023-09-01 | |
| Chemenu | CM144965-1g |
8-bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM144965-1g |
8-bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770804-1g |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 98% | 1g |
¥5203.00 | 2024-05-07 | |
| Crysdot LLC | CD11098660-1g |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline |
590372-03-5 | 95+% | 1g |
$672 | 2024-07-18 |
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline
Introduction to 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline (CAS No. 590372-03-5)
8-Bromo-2-chloro-3-(trifluoromethyl)quinoline (CAS No. 590372-03-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The presence of multiple substituents, such as bromine, chlorine, and trifluoromethyl groups, enhances its chemical reactivity and functional diversity, making it a valuable scaffold for drug discovery and development.
The bromo and chloro substituents at the 8th and 2nd positions, respectively, introduce electrophilic centers that facilitate nucleophilic aromatic substitution reactions, enabling further derivatization. The trifluoromethyl group at the 3rd position contributes to the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. These structural features make 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline a promising candidate for synthesizing novel therapeutic agents targeting various diseases.
In recent years, quinoline derivatives have been extensively studied for their role in inhibiting kinases and other enzymes involved in cancer progression. The 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline scaffold has been explored in several preclinical studies for its potential to disrupt signaling pathways associated with tumor growth and metastasis. For instance, research has demonstrated that quinoline-based compounds can modulate the activity of tyrosine kinases, which are overexpressed in many solid tumors. The bromo and chloro substituents in this molecule enhance its binding affinity to these kinases, leading to potent inhibitory effects.
Moreover, the trifluoromethyl group has been shown to improve the pharmacokinetic properties of quinoline derivatives by increasing their bioavailability and resistance to metabolic degradation. This feature is particularly important in drug development, as it ensures that the therapeutic agent remains active in the body for a longer duration, thereby improving treatment efficacy. Several studies have highlighted the role of trifluoromethylated compounds in enhancing binding interactions with biological targets, which is crucial for designing drugs with high selectivity and low toxicity.
The synthesis of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents. The subsequent addition of a trifluoromethyl group can be performed via metal-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical applications.
Recent advancements in computational chemistry have further accelerated the discovery of novel quinoline derivatives like 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, including enzymes and receptors involved in disease pathways. These predictions have guided experimental efforts toward optimizing the structure for improved pharmacological activity. Additionally, virtual screening methods have been used to identify potential lead compounds based on their structural similarity to known active agents.
The pharmacological profile of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline has been evaluated in both in vitro and in vivo models. In cell-based assays, this compound has shown inhibitory effects on several kinases associated with cancer cell proliferation. Notably, it has demonstrated potent activity against aurora kinases, which play a critical role in cell cycle regulation. The presence of bromine and chlorine substituents enhances its ability to bind to these kinases' ATP-binding pockets, thereby disrupting their function.
In animal models of cancer, 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline has exhibited promising antitumor effects without significant toxicity at effective doses. These findings suggest that it may serve as a lead compound for developing next-generation anticancer therapies. Further studies are warranted to explore its potential in combination with other chemotherapeutic agents to improve treatment outcomes.
Beyond its applications in oncology, 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial DNA gyrase and topoisomerases, which are essential for bacterial replication. The structural modifications introduced in this compound enhance its efficacy against resistant strains of bacteria by improving binding interactions with these enzymatic targets.
The development of novel antimicrobial agents is crucial due to the increasing prevalence of drug-resistant bacteria worldwide. Quinolines like 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline offer a promising alternative to conventional antibiotics by targeting unique bacterial mechanisms. Preliminary studies have shown that this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it a valuable candidate for further development.
The chemical stability of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline is another important consideration in drug development. The presence of halogen substituents can influence the compound's reactivity under various conditions. However, studies have demonstrated that this molecule maintains structural integrity under physiological conditions, ensuring its suitability for pharmaceutical use. Furthermore, its solubility profile has been optimized through structural modifications to enhance bioavailability。
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